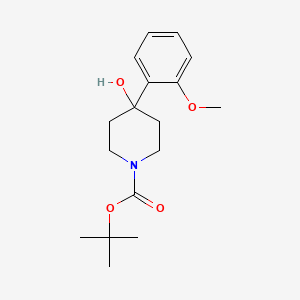

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-7-5-6-8-14(13)21-4/h5-8,20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCNYTQHKRSBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627091 | |

| Record name | tert-Butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201609-28-1 | |

| Record name | tert-Butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-piperidone Intermediate

The starting material is often 4-piperidone hydrochloride hydrate. The preparation involves:

- Dissolving 4-piperidone hydrochloride hydrate in distilled water.

- Adjusting alkalinity by passing liquefied ammonia.

- Extracting the free base with toluene.

- Drying over anhydrous magnesium sulfate.

- Concentrating under vacuum to obtain the 4-piperidone intermediate.

This step yields a high-purity 4-piperidone suitable for further reactions. The process is simple, cost-effective, and scalable for industrial production.

Reduction to 4-hydroxy piperidine

The 4-piperidone intermediate undergoes reduction to the corresponding 4-hydroxy piperidine:

- Dissolving 4-piperidone in methanol.

- Adding sodium borohydride slowly at 25–30 °C over 30 minutes.

- Refluxing the mixture for 7–10 hours.

- Concentrating to remove methanol; adjusting pH to neutral (7–8) using dilute hydrochloric acid.

- Extracting the organic phase with dichloromethane.

- Drying over anhydrous magnesium sulfate overnight.

- Concentrating and crystallizing from n-hexane at low temperature.

This reduction proceeds with high selectivity and yield (GC purity ~98.9%), producing 4-hydroxy piperidine as a white crystalline solid.

Boc Protection of 4-hydroxy piperidine

The final step is the introduction of the Boc protecting group on the nitrogen atom:

- Dissolving 4-hydroxy piperidine in methanol.

- Adding potassium carbonate and di-tert-butyl dicarbonate (Boc anhydride).

- Refluxing the mixture at 25–30 °C for 6–8 hours.

- Filtering to remove insolubles.

- Concentrating the methanol phase.

- Crystallizing the product from petroleum ether at low temperature.

This step affords 1-Boc-4-hydroxy piperidine with high purity and stable properties, suitable as a pharmaceutical intermediate.

Specific Adaptation for this compound

While the above method describes the preparation of N-Boc-4-hydroxypiperidine, the target compound this compound involves an additional arylation step to introduce the 2-methoxyphenyl group at the 4-position.

- Starting from 4-piperidone or 4-hydroxy piperidine intermediates.

- Performing a nucleophilic addition or substitution with 2-methoxyphenyl reagents (e.g., 2-methoxyphenylboronic acid in Suzuki coupling or 2-methoxyphenyl Grignard reagents).

- Subsequent Boc protection as described above.

However, detailed experimental protocols specifically for the 2-methoxyphenyl substitution are less commonly reported in open patents or literature, requiring adaptation of known arylation methods on piperidine scaffolds.

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield/Notes |

|---|---|---|---|---|

| 4-Piperidone synthesis | 4-piperidone hydrochloride hydrate, NH3, toluene, MgSO4 drying | Room temp | ~12 | High purity, industrially scalable |

| Reduction to 4-hydroxy piperidine | Sodium borohydride in methanol, reflux | 25–30 | 7–10 | GC purity ~98.9%, crystallization from n-hexane |

| Boc protection | Di-tert-butyl dicarbonate, K2CO3, methanol reflux | 25–30 | 6–8 | High purity, crystallization from petroleum ether |

Research Findings and Industrial Relevance

- The described synthetic route is characterized by high selectivity , good yields , and cost-effectiveness , making it suitable for industrial-scale production .

- The use of readily available raw materials such as 4-piperidone hydrochloride hydrate and sodium borohydride enhances feasibility.

- The purity of final products exceeds 98% , meeting pharmaceutical intermediate standards.

- Reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which supports process safety and environmental considerations .

- The methodology allows for easy adaptation to derivatives such as this compound by incorporating appropriate arylation steps.

Chemical Reactions Analysis

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine has several notable applications in scientific research:

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit properties similar to known antidepressants, potentially acting on serotonin and norepinephrine pathways.

- Analgesic Properties : Studies have shown that compounds with a similar piperidine structure can have analgesic effects, making this compound a candidate for pain management therapies.

Synthesis of Complex Molecules

The presence of the Boc (tert-butyloxycarbonyl) protecting group in its structure allows for selective reactions, making it useful in the synthesis of more complex organic molecules. This property is critical in developing new drugs where specific functional groups need to be introduced without interfering with others.

Research into the biological activity of this compound has indicated potential interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant for drug design targeting metabolic diseases.

Case Study 1: Antidepressant Properties

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was shown to increase serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Analgesic Efficacy

In vitro studies evaluated the analgesic potential of derivatives based on this compound. Results indicated that compounds with similar structures effectively reduced pain responses in experimental models, highlighting their potential for developing new pain relief medications.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the methoxyphenyl and hydroxyl groups contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The 4-position of the piperidine ring is a common site for structural modifications. Substitutions here influence both synthetic pathways and biological activity:

Key Findings :

- Cyano substituents (e.g., in 1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine) introduce toxicity risks (H302, H315) but may enhance reactivity in nucleophilic substitutions .

- Hydroxyl and hydroxymethyl groups improve solubility and are preferred for CNS-targeting drug candidates due to blood-brain barrier permeability .

Aromatic Ring Modifications

Variations in the phenyl ring substituents significantly affect receptor binding and metabolic stability:

Biological Activity

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine (CAS No. 201609-28-1) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound contains a piperidine ring with a butoxycarbonyl (Boc) protecting group and a 2-methoxyphenyl substituent. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing affinity for biological macromolecules. Additionally, the methoxy group may influence lipophilicity and membrane permeability, facilitating cellular uptake.

Biological Activity Overview

Research indicates that compounds in the piperidine class exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of piperidines can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against colorectal and prostate cancer cell lines with GI50 values ranging from 0.84 to 34.7 μg/mL . This suggests that this compound may possess similar properties.

- Neuropharmacological Effects : Piperidine derivatives are known for their interactions with neurotransmitter systems. They may act as antagonists or agonists at various receptors, influencing conditions such as anxiety and depression .

Case Studies

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of similar piperidine derivatives on human cancer cell lines. For example, compounds derived from 4-Boc-piperidone chalcones showed significant cytotoxicity linked to apoptosis induction through inhibition of NFκB pathways . This mechanism may also apply to this compound.

- Receptor Binding Studies : Research on related compounds has demonstrated varying affinities for neurotransmitter receptors, including dopamine and serotonin receptors. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly affect binding affinity and functional outcomes .

Data Table: Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Target Cell Lines | GI50 (μg/mL) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Anticancer | LoVo, COLO 205 | TBD | Induction of apoptosis |

| 4-Boc-piperidone chalcones | Anticancer | PC3, 22RV1 | 17.1 - 22.9 | NFκB inhibition |

| Benzofuranylpiperidinyloxy derivatives | Neuropharmacological | Various receptor assays | TBD | Receptor antagonism |

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine?

The synthesis typically involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. A standard approach includes:

- Step 1: Boc protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane (DCM) .

- Step 2: Functionalization at the 4-position via nucleophilic substitution or coupling reactions. For example, introducing the 2-methoxyphenyl group through Suzuki-Miyaura cross-coupling or Grignard reactions, depending on precursor availability .

- Purification: Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) yields high-purity product (≥95%) .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm Boc group integrity, hydroxyl proton presence (~1–5 ppm for Boc tert-butyl protons, broad signal for -OH) .

- HPLC/MS: Purity assessment (≥98% by HPLC) and molecular ion verification (e.g., [M+H]+ at m/z 320.3) .

- Melting Point: 62–64°C (deviations indicate impurities or polymorphic forms) .

Advanced Reaction Design and Optimization

Q. Q3. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance:

- Reactivity Prediction: Identifying optimal conditions for introducing the 2-methoxyphenyl group by modeling steric/electronic effects of substituents .

- Solvent Screening: COSMO-RS simulations assess solvent polarity impacts on reaction yields .

- Experimental Validation: Feedback loops between computational predictions and bench experiments refine parameters (e.g., temperature, catalyst loading) .

Q. Q4. What strategies address regioselectivity challenges in modifying the piperidine ring?

- Protection/Deprotection: Boc group stability under basic/acidic conditions allows selective functionalization at the 4-position without side reactions .

- Directed Metalation: Use of directing groups (e.g., hydroxyl) to control C-H activation sites for aryl coupling .

Stability and Safety in Laboratory Settings

Q. Q5. What are the best practices for handling and storing this compound?

- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Dust generation requires N95/P2 respirators .

- Storage: Keep at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Decomposition Risks: Exposure to moisture or acids may cleave the Boc group, releasing tert-butanol and CO₂ .

Applications in Drug Discovery

Q. Q6. How is this compound utilized as a building block in medicinal chemistry?

- Intermediate for Alkaloids: The hydroxyl and Boc groups facilitate further derivatization (e.g., esterification, amidation) to create neuroactive or antiviral agents .

- Protecting Group Strategy: Boc deprotection under mild acidic conditions (e.g., TFA/DCM) generates free amines for peptide coupling .

Q. Q7. What biological targets are associated with structurally similar piperidine derivatives?

- Enzyme Inhibition: Analogues with methoxyphenyl groups show activity against kinases (e.g., CDK2) and GPCRs (e.g., dopamine receptors) .

- SAR Studies: Modifications at the 4-position correlate with improved bioavailability and reduced cytotoxicity in preclinical models .

Data Analysis and Contradictions

Q. Q8. How should researchers resolve discrepancies in reported synthetic yields?

- Variable Catalysts: Compare palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki couplings; ligand choice (e.g., SPhos) may improve efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, THF) vs. DCM can alter reaction rates and byproduct formation .

Q. Q9. Why do stability profiles vary across studies?

- Moisture Sensitivity: Contradictory reports on shelf life may stem from differences in storage conditions (e.g., desiccant use vs. ambient humidity) .

- Analytical Methods: HPLC vs. TLC detection limits influence observed degradation rates .

Methodological Advances

Q. Q10. What emerging technologies enhance the study of this compound?

- Flow Chemistry: Continuous synthesis reduces Boc deprotection risks by minimizing exposure to acidic conditions .

- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities at the 4-hydroxypiperidine center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.